molecular formula C24H25N5O2 B10927776 [6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone

[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B10927776
M. Wt: 415.5 g/mol
InChI Key: DBZSMPMWWUYYIF-UHFFFAOYSA-N
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining pyrazole, phenyl, isoxazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Key steps include:

  • Formation of the pyrazole ring : This can be achieved through the condensation of hydrazine with an appropriate β-diketone.
  • Synthesis of the isoxazole ring : This involves the cyclization of a nitrile oxide intermediate with an alkyne.
  • Coupling reactions : The pyrazole and isoxazole rings are then coupled with a phenyl group and a piperidine moiety through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation : The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine moieties.
  • Reduction : Reduction reactions can occur at the isoxazole ring, leading to the formation of hydroxylamine derivatives.
  • Substitution : The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions::
  • Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution : Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products::
  • Oxidation : Formation of N-oxides or hydroxylated derivatives.
  • Reduction : Formation of amine or hydroxylamine derivatives.
  • Substitution : Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry : The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.

Biology

Medicine : The compound is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

Industry : It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: The unique combination of the pyrazole, phenyl, isoxazole, and piperidine moieties in 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE provides it with distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets or improved stability under physiological conditions.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

[6-(1-ethylpyrazol-3-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H25N5O2/c1-3-28-14-12-19(26-28)20-15-18(24(30)29-13-8-7-9-16(29)2)21-22(27-31-23(21)25-20)17-10-5-4-6-11-17/h4-6,10-12,14-16H,3,7-9,13H2,1-2H3

InChI Key

DBZSMPMWWUYYIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)N4CCCCC4C)C(=NO3)C5=CC=CC=C5

Origin of Product

United States

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